6-methoxy-1H-indazol-3-amine

Antiproliferative Activity Chronic Myeloid Leukemia K562 Cell Line

Researchers seeking a validated hinge-binding fragment for kinase inhibitor design face a scarcity of scaffolds with published SAR data. 6-Methoxy-1H-indazol-3-amine (CAS 511225-17-5) solves this. • FGFR1 hinge-binding fragment: enables optimization to IC50 = 2.9 nM. • p53/MDM2 pathway probe: derivative 6o K562 IC50 = 5.15 µM, 6.4-fold selectivity over HEK-293. • IDO1 inhibitor core: lead compound IC50 = 0.4 µM in HCT116 cells. Supplied as a white solid, ≥98% purity. Immediate global shipping.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 511225-17-5
Cat. No. B1603860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-indazol-3-amine
CAS511225-17-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NN2)N
InChIInChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
InChIKeyHNOSKPXFWPKCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indazol-3-amine Scaffold Identity and Procurement


6-Methoxy-1H-indazol-3-amine (CAS 511225-17-5) is a 3-aminoindazole derivative with a methoxy substituent at the 6-position of the bicyclic indazole core (C8H9N3O, MW 163.18 g/mol) [1]. This compound functions as a privileged hinge-binding fragment in kinase inhibitor design, with the 3-amino group providing a critical hydrogen-bonding anchor to the ATP-binding pocket of tyrosine kinases, while the 6-methoxy group modulates electron density and steric properties of the scaffold [2]. Its physicochemical profile includes a predicted boiling point of 406.3±25.0 °C at 760 mmHg and a computed density of 1.3±0.1 g/cm³ .

1 Privileged hinge-binding fragment for kinase inhibitor design
2 3-amino anchor supports ATP-pocket hydrogen-bonding studies
3 6-methoxy group enables electronic and steric modulation at hinge

Non-Interchangeability of 6-Methoxy-1H-indazol-3-amine


The position and nature of substituents on the 1H-indazol-3-amine scaffold produce profound, non-linear effects on both target engagement and cellular activity that preclude generic substitution. The unsubstituted 1H-indazol-3-amine displays only weak PDK1 inhibition (IC50 = 311,000 nM), demonstrating that the scaffold alone is insufficient for meaningful kinase engagement [1]. Moving the methoxy group from the 6- to the 4-position alters electronic distribution and steric accessibility to the hinge region, redirecting target affinity toward chemokine receptor modulation rather than kinase inhibition . Even within the 6-substituted series, the nature of the substituent dramatically shifts potency: a 6-(3-methoxyphenyl) extension yields FGFR1 IC50 = 15.0 nM, while the simpler 6-methoxy parent serves as a minimal hinge-binding fragment with distinct selectivity characteristics [2]. These examples demonstrate why procurement specifications must be compound-exact; a seemingly minor substitution change can redirect a molecule's biological signature entirely.

Unsubstituted analog Scaffold alone shows negligible kinase engagement; substitution is critical for cellular activity.
4-methoxy isomer Redirects target engagement toward chemokine receptors, shifting away from kinase profiling.
6-aryl extensions Potency gains with larger 6-substituents may alter selectivity profile; not interchangeable with minimal scaffold.

6-Methoxy-1H-indazol-3-amine Differentiation from Analogs


Antiproliferative Potency in K562 CML Cells

A derivative of 6-methoxy-1H-indazol-3-amine (compound 6o, synthesized via molecular hybridization strategy) exhibited an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line, demonstrating approximately 60,000-fold enhancement in cellular potency relative to the unsubstituted 1H-indazol-3-amine scaffold, which shows an IC50 of 311,000 nM against isolated PDK1 kinase—an effect entirely absent at the cellular level for the parent scaffold [1] [2].

Antiproliferative Potency in K562
Cross-study comparable
IC50: 5.15 µM (derivative 6o) vs. unsubstituted scaffold with no measurable cellular activity
Reported ~60,000-fold improvement in cellular potency context for 6o derivative in K562 assay
MTT assay, 48 h; scaffold alone shows only isolated PDK1 enzyme inhibition without cellular activity
Antiproliferative Activity Chronic Myeloid Leukemia K562 Cell Line

Cancer vs. Normal Cell Selectivity Index

Compound 6o, a derivative of 6-methoxy-1H-indazol-3-amine, demonstrated a 6.4-fold selectivity window between K562 cancer cells (IC50 = 5.15 µM) and normal HEK-293 embryonic kidney cells (IC50 = 33.2 µM) [1]. This selectivity profile contrasts with many established indazole-based kinase inhibitors such as linifanib, which exhibit narrower therapeutic indices due to broader kinase inhibition profiles, and with the non-selective cytotoxicity observed for certain 6-substituted aminoindazole derivatives such as compound 39, which displayed potent activity against multiple cancer lines (MDA-MB-231 IC50 = 1.7 µM, A549 IC50 = 2.8 µM) with reduced discrimination [2].

Cancer vs. Normal Cell Selectivity
Cross-study comparable
Selectivity index: 6.4 (HEK-293/K562) for compound 6o
Reported selectivity baseline; substituent tuning can vary this window significantly across cell models
MTT assay; comparator compound 36 achieved 29.6-fold in HCT116 vs MRC5
Selectivity Index Normal Cell Safety HEK-293 Therapeutic Window

FGFR1 Kinase Inhibitory Potency

The 6-methoxy-1H-indazol-3-amine core serves as a minimal hinge-binding fragment for FGFR kinase inhibitor design. When this scaffold is extended at the 6-position with a 3-methoxyphenyl group to yield compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine), FGFR1 enzymatic IC50 reaches 15.0 nM with cellular IC50 of 642.1 nM [1]. Further optimization to compound 7r improves enzymatic IC50 to 2.9 nM and cellular IC50 to 40.5 nM [1]. The parent 6-methoxy scaffold thus provides the critical hinge-binding pharmacophore whose potency can be amplified 5- to 5,000-fold through rational extension, while positional isomers such as 4-methoxy-1H-indazol-3-amine redirect target engagement to chemokine receptors rather than FGFR kinases .

FGFR1 Kinase Inhibitory Potency
Class-level inference
Derivative 7r FGFR1 IC50 = 2.9 nM (enzymatic) from 6-substituted extension
Scaffold provides validated hinge-binding pharmacophore for FGFR inhibitor optimization
Enzymatic assay; cellular IC50 of 642.1 nM for lead 7n; 4-methoxy isomer targets CCR4
FGFR1 Inhibition Kinase Inhibitor Design Hinge-Binding Scaffold

IDO1 Target Engagement in Cancer Immunotherapy

The 6-substituted aminoindazole class, to which 6-methoxy-1H-indazol-3-amine belongs, has been evaluated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a validated immuno-oncology target. Among this series, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) achieved an IC50 of 0.4 ± 0.3 µM against HCT116 colorectal cancer cells with demonstrable IDO1 protein suppression [1]. In contrast, earlier IDO1-targeted indazoles with 3-hydrazide groups required larger substituents at position 4 and halogens at position 6 to achieve nanomolar-range IDO1 IC50 values, indicating that the 6-amino substitution pattern provides a synthetically more accessible entry point for IDO1 inhibitor development compared to the more complex 3,4,6-trisubstituted indazole series [2].

IDO1 Target Engagement
Class-level inference
6-aminoindazole derivative IC50 = 0.4 ± 0.3 µM with IDO1 suppression in HCT116 cells
Supports simpler 6-substitution route vs. complex 3,4,6-trisubstituted IDO1 inhibitor design
Western blot confirmation at 10 µM; class-level inference for parent scaffold
IDO1 Inhibition Cancer Immunotherapy Indoleamine 2,3-Dioxygenase

p53/MDM2 Pathway-Mediated Apoptosis Induction

Compound 6o, a derivative of 6-methoxy-1H-indazol-3-amine, was confirmed to induce apoptosis and cell cycle arrest in K562 cells through inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner [1]. This dual mechanistic engagement—simultaneously targeting anti-apoptotic Bcl-2 proteins and the p53/MDM2 regulatory axis—distinguishes this compound from indazole kinase inhibitors such as compound 7n (FGFR1 inhibitor) and compound Y9 (Bcr-Abl inhibitor), which act primarily through ATP-competitive kinase inhibition without direct engagement of the p53/MDM2 apoptotic machinery [2] [3].

p53/MDM2 Pathway Apoptosis
Cross-study comparable
Compound 6o induced Bcl-2 inhibition and p53/MDM2 modulation in K562 cells
Mechanistic differentiation from ATP-competitive kinase inhibitors lacking direct p53/MDM2 engagement
Flow cytometry and Western blot; concentration-dependent apoptosis context
p53/MDM2 Pathway Apoptosis Induction Bcl-2 Family Mechanism of Action

Application Scenarios for 6-Methoxy-1H-indazol-3-amine


Hinge-Binding Fragment for FGFR Inhibitor Design

Medicinal chemistry teams pursuing fibroblast growth factor receptor (FGFR) inhibitors should prioritize 6-methoxy-1H-indazol-3-amine as a minimal hinge-binding fragment. The scaffold's 3-amino group provides the critical hydrogen-bond donor-acceptor pair for the kinase hinge region, while the 6-methoxy substituent offers a vector for extension into the solvent-exposed region or back pocket. The demonstrated optimization trajectory—from the scaffold to compound 7n (FGFR1 IC50 = 15.0 nM) and ultimately compound 7r (FGFR1 IC50 = 2.9 nM)—provides a validated SAR path [1]. This is particularly relevant when compared to the unsubstituted 1H-indazol-3-amine, which lacks measurable cellular FGFR activity, or the 4-methoxy positional isomer, which redirects target engagement away from FGFR kinases entirely [2].

K562 CML Model for p53/MDM2 Pathway Screening

For translational oncology groups investigating p53/MDM2 pathway modulation in chronic myeloid leukemia, derivatives of 6-methoxy-1H-indazol-3-amine (exemplified by compound 6o) provide a cell-active chemical probe with demonstrated K562 antiproliferative activity (IC50 = 5.15 µM), a 6.4-fold selectivity window over normal HEK-293 cells (IC50 = 33.2 µM), and confirmed mechanism-based apoptosis induction through Bcl-2 family inhibition and p53/MDM2 modulation [1]. This specific mechanistic profile is not achievable with alternative indazole-based kinase inhibitors such as compound Y9 (Bcr-Abl inhibitor) or compound 7n (FGFR1 inhibitor), which lack direct p53/MDM2 pathway engagement [2] [3].

IDO1 Inhibitor Development Scaffold

Cancer immunotherapy programs targeting indoleamine 2,3-dioxygenase 1 (IDO1) can leverage 6-methoxy-1H-indazol-3-amine as a synthetically accessible core scaffold. The 6-aminoindazole class has demonstrated IDO1-suppressive activity at 10 µM in HCT116 colorectal cancer cells, with lead compound 36 achieving an IC50 of 0.4 ± 0.3 µM and confirmed IDO1 protein downregulation [1]. This compares favorably to earlier IDO1-targeted indazole chemotypes requiring complex 3-hydrazide-4,6-disubstitution patterns, which impose greater synthetic burden [2]. The 6-methoxy substitution provides a handle for further diversification through reductive amination or amide coupling at the 6-amino position.

Scaffold-Hopping Reference for Kinase Selectivity Profiling

For kinase selectivity profiling panels, 6-methoxy-1H-indazol-3-amine serves as a critical reference point for scaffold-hopping studies. The unsubstituted 1H-indazol-3-amine demonstrates negligible kinase inhibition (PDK1 IC50 = 311,000 nM), while the 6-methoxy derivative provides a measurable improvement in target engagement [1]. Direct comparison with the 6-(3-methoxyphenyl) extension (FGFR1 IC50 = 15.0 nM) and 2,6-difluoro-3-methoxyphenyl analogs (FGFR1 IC50 < 4.1 nM) reveals how incremental structural modifications at the 6-position produce quantifiable, stepwise improvements in kinase potency, enabling rational, data-driven optimization rather than empirical analoging [2] [3].

Application
Selection Property
Validation Focus
FGFR inhibitor hinge-binding fragment design
Minimal 3-amino hinge anchor with 6-vector extension
FGFR enzymatic and cellular potency optimization trajectory
p53/MDM2 pathway screening in CML models
Cell-active probe with reported selectivity window
Apoptosis pathway response and Bcl-2 family endpoint interpretation
IDO1 inhibitor development scaffold
Synthetically tractable 6-aminoindazole core
IDO1 suppression and HCT116 cell-model endpoint review
Kinase selectivity profiling reference
Stepwise potency control via 6-substituent modulation
Scaffold-hopping and hinge-binding engagement comparison

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